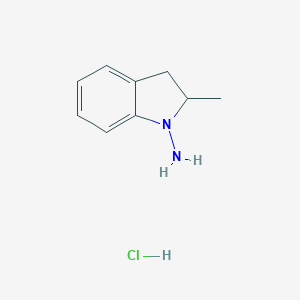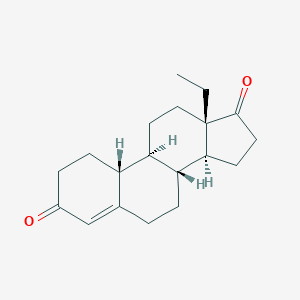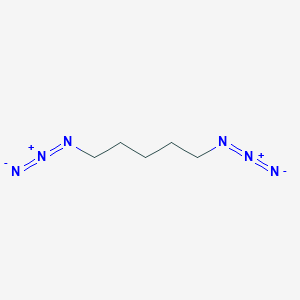
1,5-Diazidopentane
Vue d'ensemble
Description
1,5-Diazidopentane is a linker with two azide groups . It has a molecular formula of C5H10N6 . The compound contains several functional groups and has a total of 20 bonds, including 10 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 triple bonds .
Synthesis Analysis
1,5-Diazidopentane can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It has been used in the synthesis of pH-responsive diblock copolymers with cadaverine side groups . The compound has also been involved in the first synthesis of macrocyclic furanolabdanoids via cycloaddition of diacetylenic derivatives of lambertianic acid .Molecular Structure Analysis
The molecular structure of 1,5-Diazidopentane consists of 10 Hydrogen atoms, 5 Carbon atoms, and 6 Nitrogen atoms . It has an average mass of 154.173 Da and a mono-isotopic mass of 154.096695 Da .Chemical Reactions Analysis
The azide group in 1,5-Diazidopentane is highly reactive and can be used in a variety of chemical reactions, including click chemistry and bioconjugation . Due to its highly reactive nature, 1,5-Diazidopentane is commonly used as a crosslinker or linker molecule in biological and chemical applications .Physical And Chemical Properties Analysis
1,5-Diazidopentane has 6 H bond acceptors and 0 H bond donors. It has 6 freely rotating bonds and no violations of the Rule of 5 . The compound has an ACD/LogP value of 1.23 and an ACD/LogD value of 2.00 at both pH 5.5 and pH 7.4 . Its polar surface area is 25 Å^2 .Applications De Recherche Scientifique
Synthesis and Kinetics
1,5-Diazidopentane has been synthesized for various applications in scientific research. The kinetic equation for its synthesis using diethylnitramine dinitrate and sodium azide as starting materials has been established, providing insights into the reaction rate and temperature effects (Ding Feng, 2011).
Solubility and Compatibility
The solubility parameter of 1,5-diazidopentane has been determined, showing its compatibility with various solvents. This information is crucial for its application in different chemical reactions and formulations (Ji Yue-pin, 2013).
Material Science and Propellants
1,5-Diazidopentane has been used in material science, particularly in improving the mechanical properties of energetic materials and propellants. Molecular dynamics simulations have demonstrated its effectiveness as a plasticizer in various composites, enhancing their mechanical properties (Junqing Yang, X. Gong, & Guixiang Wang, 2015).
Safety and Stability
Studies have also focused on the safety and stability parameters of 1,5-diazidopentane. Experiments involving heat and mechanical stimulus have been conducted to assess its response under different levels of stimulus, crucial for handling and storage in various industrial applications (Ren Song-tao, 2011).
Theoretical Investigations
Theoretical studies have been carried out to understand the plasticizing effect of 1,5-diazidopentane on materials like nitrocellulose. These studies offer insights into its applications in modifying mechanical properties and interactions at the molecular level (Junqing Yang, X. Gong, & Guixiang Wang, 2014).
Application in High-energy Gun Propellants
1,5-Diazidopentane has been utilized in high-energy gun propellant formulations, demonstrating its potential to enhance ballistic performance. The incorporation of this compound in propellant compositions has shown promising results in terms of performance and mechanical properties compared to non-energetic plasticizers (R. S. Damse & Amarjit Singh, 2009).
Propriétés
IUPAC Name |
1,5-diazidopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447134 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazidopentane | |
CAS RN |
17607-21-5 | |
| Record name | Pentane, 1,5-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



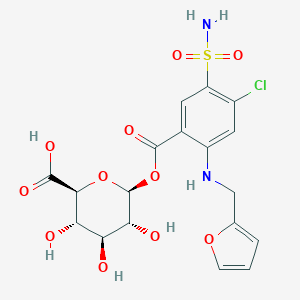
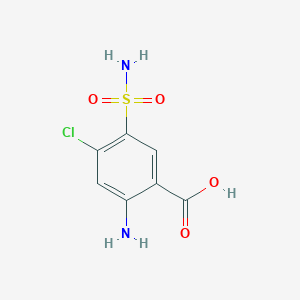
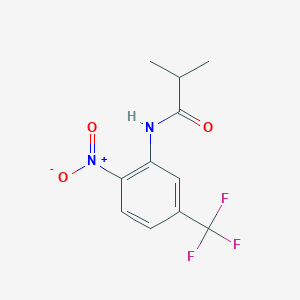
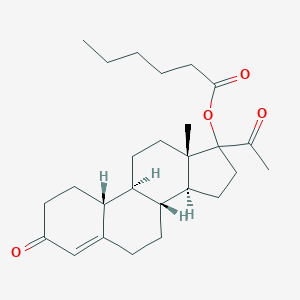
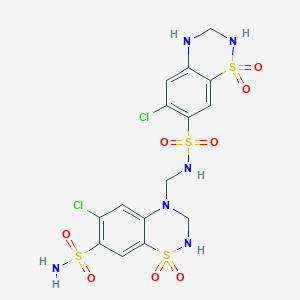
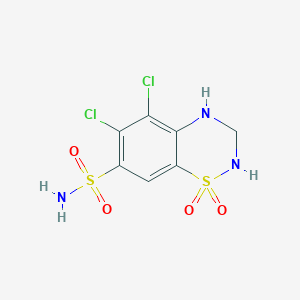
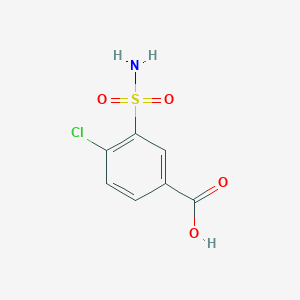
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)
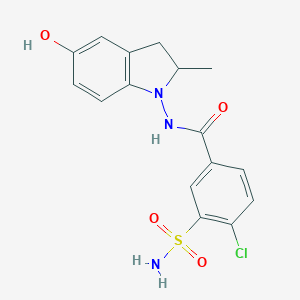
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
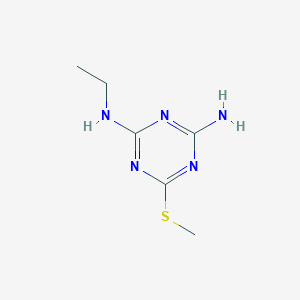
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
